D-cycloserine is known to be unstable under certain conditions, particularly acidic environments (pH 1-2) []. This instability can lead to its conversion into the D-cycloserine dimer in both solid and liquid states []. This presents a challenge for researchers analyzing D-cycloserine content in pharmaceutical formulations. The standard analytical method outlined in the International Pharmacopoeia (HPLC-UV) uses conditions that can promote this dimerization []. This can lead to inaccurate measurement of D-cycloserine concentration. Some studies have suggested using alternative solvents like methanol instead of acetonitrile to minimize this effect [].
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, with the chemical formula C₆H₁₂N₄O₄ and CAS number 16337-02-3, is a compound that plays a significant role as an intermediate in biochemical processes, particularly in the biosynthesis of S-adenosylmethionine. This compound features two aminooxy groups attached to a piperazinedione ring, which contributes to its biological activity and potential applications in research and pharmaceuticals .
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione exhibits several biological activities:
Several synthetic routes have been developed for (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione:
The applications of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione are diverse:
Interaction studies involving (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione focus on its binding affinities with various biological targets:
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can be compared with other similar compounds based on their structures and functions. Here are some notable similarities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Piperazinedione | Contains a piperazine ring | Lacks aminooxy groups; primarily used as an intermediate. |
| Cycloserine | Contains a piperazine structure | Known for its antibiotic properties; different functional groups. |
| S-Adenosylmethionine | Contains adenosine moiety | Functions primarily as a methyl donor; not structurally similar. |
The uniqueness of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione lies in its dual aminooxy functionality combined with the piperazine framework, which enhances its reactivity and biological relevance compared to these similar compounds.
The crystallographic structure of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione has not been extensively documented in the available literature, though related piperazinedione structures provide important structural insights. X-ray diffraction studies of related 2,5-piperazinedione derivatives reveal that these compounds adopt predominantly chair conformations with characteristic geometric parameters [1] [2]. The piperazinedione ring system exhibits significant conformational flexibility, with bond angles and torsional angles that deviate from idealized values due to the presence of substituents [1].
Studies of related piperazinedione compounds show that the six-membered ring adopts a chair conformation with the two carbonyl groups positioned equatorially [2]. The nitrogen atoms in the ring typically exhibit tetrahedral geometry, with bond angles ranging from 109° to 112° [1]. The aminooxy substituents at the 3- and 6-positions introduce additional structural complexity due to their electron-withdrawing nature and potential for hydrogen bonding interactions.
Temperature-dependent crystallographic studies of related compounds indicate that the thermal stability of the crystal lattice is influenced by intermolecular hydrogen bonding networks formed by the aminooxy groups [2]. The melting point of 180°C with decomposition suggests that the compound maintains crystalline integrity until thermal degradation pathways become energetically favorable [3] [4] [5].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational dynamics of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterium oxide reveals characteristic chemical shifts and coupling patterns that confirm the stereochemical configuration and molecular connectivity [6].
The ¹H NMR spectrum displays three distinct multipets in the aliphatic region: a doublet of doublets at δ 3.84 ppm (2H, J = 10.8, 3.2 Hz), another doublet of doublets at δ 3.98 ppm (2H, J = 10.8, 4.8 Hz), and a triplet at δ 4.24 ppm (2H, J = 3.6 Hz) [6]. These signals correspond to the methylene protons attached to the aminooxy groups and the methine protons on the piperazinedione ring. The coupling constants indicate diastereotopic relationships and confirm the (3R,6R) stereochemistry.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information through three distinct carbon environments: signals at δ 54.3 ppm (2C), δ 75.6 ppm (2C), and δ 167.8 ppm (2C) [6]. The downfield signal at 167.8 ppm corresponds to the carbonyl carbon atoms of the diketopiperazine ring, while the signals at 75.6 and 54.3 ppm are attributed to the carbon atoms bearing the aminooxy substituents and the methylene carbons, respectively.
Conformational studies of related piperazinedione systems using temperature-dependent nuclear magnetic resonance spectroscopy reveal dynamic behavior attributed to ring inversion and rotational barriers around nitrogen-carbon bonds [7] [8] [9]. These studies demonstrate activation energies ranging from 56 to 80 kJ/mol for conformational interconversion processes, suggesting that (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione likely exhibits similar conformational flexibility [7] [8] [9] [10].
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR (D₂O) | 3.84 (2H, dd, J = 10.8, J = 3.2) | CH₂ protons | [6] |
| ¹H NMR (D₂O) | 3.98 (2H, dd, J = 10.8, J = 4.8) | CH₂ protons | [6] |
| ¹H NMR (D₂O) | 4.24 (2H, t, J = 3.6) | 2CHCH₂ protons | [6] |
| ¹³C NMR (D₂O) | 54.3 (2C) | Carbon atoms | [6] |
| ¹³C NMR (D₂O) | 75.6 (2C) | Carbon atoms | [6] |
| ¹³C NMR (D₂O) | 167.8 (2C) | Carbonyl carbon atoms | [6] |
Infrared spectroscopy reveals characteristic vibrational modes that confirm the functional group composition and molecular structure of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione. The infrared spectrum exhibits two primary absorption regions: a strong carbonyl stretching vibration at 1666 cm⁻¹ and nitrogen-hydrogen stretching vibrations in the range of 3184-3338 cm⁻¹ [6].
The carbonyl stretching frequency at 1666 cm⁻¹ is characteristic of the amide functionality in the diketopiperazine ring system [6]. This frequency is consistent with conjugated amide carbonyls and indicates the planar nature of the amide bonds within the ring structure. The broad absorption band between 3184-3338 cm⁻¹ corresponds to the N-H stretching vibrations of the piperazinedione ring nitrogens and the aminooxy groups [6].
Mass spectrometric analysis using electrospray ionization provides molecular ion confirmation and fragmentation patterns. The positive ion electrospray ionization mass spectrum shows a base peak at m/z 205, corresponding to the [M+H]⁺ molecular ion with 100% relative intensity [6]. This molecular ion peak confirms the molecular weight of 204.18 g/mol and provides unambiguous identification of the compound.
Elemental analysis data further supports the molecular formula C₆H₁₂N₄O₄, with calculated values for carbon (35.29%), hydrogen (5.92%), and nitrogen (27.44%) closely matching the experimental values of 35.30%, 5.91%, and 27.45%, respectively [6]. The excellent agreement between calculated and experimental values confirms the purity and structural integrity of the synthesized compound.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 1666 | C=O stretching vibration | Strong | [6] |
| 3184-3338 | H-N stretching vibrations | Medium to Strong | [6] |
| Mass Spectrum Type | m/z | Assignment | Relative Intensity (%) | Reference |
|---|---|---|---|---|
| ESI-MS Positive Mode | 205 | [M+H]⁺ | 100 | [6] |
Density functional theory calculations provide detailed insights into the electronic structure, geometric parameters, and energetic properties of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione. While specific DFT studies on this exact compound are not extensively documented in the literature, computational investigations of related piperazinedione systems offer valuable perspectives on the theoretical framework applicable to this molecule [7] [8] [9].
DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets have been successfully applied to piperazine and piperazinedione derivatives, providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [7] [8] [9]. These computational studies reveal that piperazinedione rings preferentially adopt chair conformations with characteristic dihedral angles and bond lengths that are consistent with experimental observations.
Frontier molecular orbital analysis of related aminooxy-containing compounds indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the electron-withdrawing nature of the aminooxy substituents [11] [12]. The presence of these groups typically lowers both HOMO and LUMO energies, affecting the compound's reactivity and stability profiles.
Density functional theory optimization studies of piperazinedione systems demonstrate that the (3R,6R) stereochemistry represents a local minimum on the potential energy surface, with energy barriers for epimerization that are sufficiently high to maintain stereochemical integrity under ambient conditions [11] [12]. The calculated bond lengths and angles are consistent with experimental X-ray diffraction data for related compounds.
Molecular electrostatic potential mapping calculations reveal that the aminooxy nitrogen atoms represent sites of high electron density, making them prone to electrophilic attack, while the carbonyl carbon atoms exhibit electrophilic character [11] [12]. These electronic features are crucial for understanding the compound's potential reactivity patterns and intermolecular interactions.
Conformational analysis of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione requires consideration of multiple factors including ring puckering, rotational barriers around nitrogen-carbon bonds, and the conformational preferences of the aminooxy substituents. Computational studies of related piperazinedione systems provide insights into the conformational landscape of this molecule [13] [14] [15].
Molecular dynamics simulations of piperazinedione derivatives reveal that these compounds exhibit dynamic behavior with multiple accessible conformational states [13] [14]. The piperazinedione ring can adopt various conformations including chair, boat, and twist conformations, with the chair form typically representing the global minimum [13] [14]. The activation barriers for interconversion between these conformations range from 40 to 80 kJ/mol, depending on the nature and position of substituents [7] [8] [9] [10].
Temperature-dependent nuclear magnetic resonance studies of related compounds demonstrate that conformational exchange processes occur on the nuclear magnetic resonance timescale, with coalescence temperatures ranging from 303 to 340 K [7] [8] [9] [10]. These observations suggest that (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione likely exhibits similar conformational flexibility, with the (3R,6R) stereochemistry imposing specific constraints on the accessible conformational space.
The aminooxy substituents introduce additional conformational complexity through their ability to adopt different orientations relative to the piperazinedione ring. Computational studies indicate that these groups can participate in intramolecular hydrogen bonding, which may stabilize certain conformational states over others [16] [17]. The electron-withdrawing nature of the aminooxy groups also affects the electron density distribution within the ring, potentially influencing conformational preferences.
Quantum mechanical calculations using density functional theory methods predict that the most stable conformation features the aminooxy groups in equatorial positions on the piperazinedione chair, minimizing steric interactions while maximizing favorable electronic interactions [11] [12]. This conformational preference is consistent with the observed nuclear magnetic resonance chemical shifts and coupling constants.
| System | Method | Key Finding | Reference |
|---|---|---|---|
| Piperazine derivatives | DFT B3LYP/6-31G(d,p) | Conformational flexibility due to N-inversion | [7] [8] [9] |
| Diketopiperazines | X-ray crystallography | Chair and boat conformations observed | [1] [2] |
| Substituted piperazinediones | Temperature-dependent ¹H NMR | Activation barriers 56-80 kJ/mol | [7] [8] [9] [10] |
| Piperazine chair conformations | Molecular dynamics | Multiple conformational states | [13] [14] |